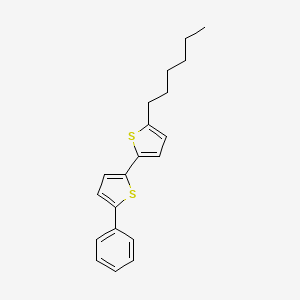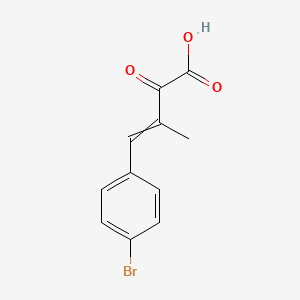
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid structure
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Chemical Reactions Analysis
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Fischer esterification can convert this compound into its corresponding methyl or ethyl esters .
Scientific Research Applications
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization of the transmembrane potential difference in tobacco protoplasts, affecting their sensitivity to auxins . Additionally, its neurotoxic effects are linked to the inhibition of acetylcholinesterase activity, leading to impaired nerve transmission .
Comparison with Similar Compounds
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: This compound shares the bromophenyl group but differs in its acetic acid structure.
4-Bromobenzeneboronic acid: Another bromophenyl derivative, used in various coupling reactions.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a similar bromophenyl group, studied for its antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
920972-74-3 |
|---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9BrO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |
InChI Key |
ZBVCIVAMLIRUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
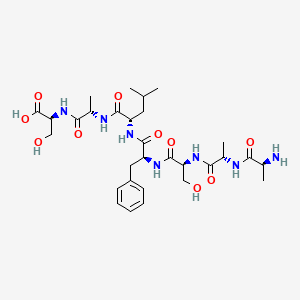
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
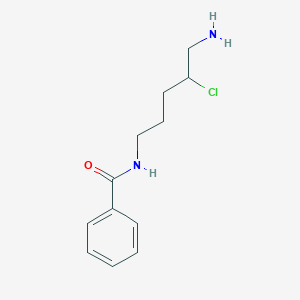
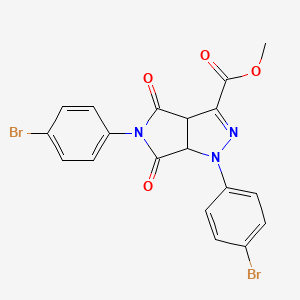
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)

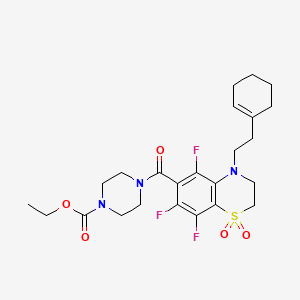
![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
